5-((1-methoxypropan-2-yl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Description
5-((1-methoxypropan-2-yl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C13H18N4O3 and its molecular weight is 278.312. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to inhibitCDK2 (Cyclin-Dependent Kinase 2) , a protein kinase involved in the regulation of the cell cycle .
Mode of Action
It’s likely that it interacts with its target, possibly cdk2, leading to inhibition of the kinase’s activity . This inhibition could result in the disruption of cell cycle progression, thereby exerting an anti-proliferative effect .
Biochemical Pathways
The compound’s interaction with its target could affect several biochemical pathways. For instance, inhibition of CDK2 can disrupt the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest and potentially induce apoptosis .
Result of Action
The compound’s action could lead to significant molecular and cellular effects. For instance, if it inhibits CDK2, it could cause cell cycle arrest and potentially induce apoptosis . This could result in the reduction of cell proliferation, particularly in cancer cells .
Properties
IUPAC Name |
5-(1-methoxypropan-2-ylamino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c1-8(7-20-4)15-9-5-6-14-11-10(9)12(18)17(3)13(19)16(11)2/h5-6,8H,7H2,1-4H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSNXKIOMMCTRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC1=C2C(=NC=C1)N(C(=O)N(C2=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.